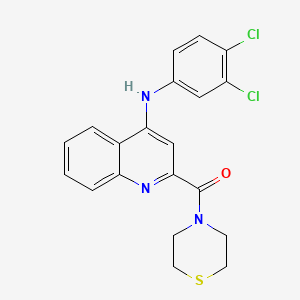

(4-((3,4-Dichlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

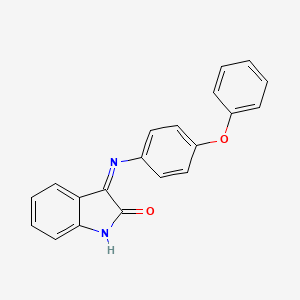

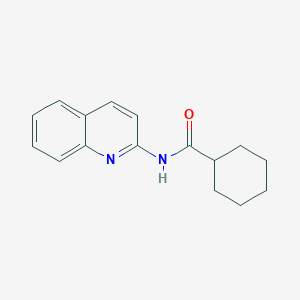

Molecular Structure Analysis

The molecular structure of DTMM consists of a quinoline core with a 3,4-dichlorophenylamino group at the 4-position and a thiomorpholino methanone group.Chemical Reactions Analysis

While specific chemical reactions involving DTMM are not detailed in the search results, it’s worth noting that compounds with similar structures have been studied as EGFR and HDAC dual inhibitors .Aplicaciones Científicas De Investigación

- In Vivo : Compound 12d prevents tumor growth, inhibits EGFR expression, and does not cause organ damage in mice .

- Compound 12c and 12d : These compounds serve as effective dual inhibitors of EGFR and HDAC in NSCLC cells .

- Cell Lines : Compound 7 (a related derivative) was evaluated for cytotoxicity against cancer cell lines, including CACO and PC3 .

EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)

Dual EGFR and HDAC Inhibition

Cytotoxic Evaluation

Benzothiazole-Heterocyclic Derivatives

Neurotoxic Potential in Alevins

Mecanismo De Acción

Target of Action

The primary targets of the compound (4-((3,4-Dichlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone are Epidermal Growth Factor Receptors (EGFR) and Histone Deacetylases (HDAC) . EGFR is a type of protein found on the surface of cells and it plays a crucial role in cell growth and division. HDAC, on the other hand, is involved in regulating gene expression.

Mode of Action

(4-((3,4-Dichlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone interacts with its targets by inhibiting their activity. It has been shown to inhibit EGFR, thereby reducing the level of EGFR expressed and downregulating the EGFR-induced phosphorylation of AKT and ERK . Furthermore, it also acts as an HDAC inhibitor, leading to increased levels of acetylation in histones H3 and H4 .

Biochemical Pathways

The compound affects the EGFR signaling pathway and the histone acetylation process. By inhibiting EGFR, it suppresses the EGF-induced pathways, which are crucial for cell growth and proliferation . By inhibiting HDAC, it alters the acetylation status of histones, thereby influencing gene expression .

Result of Action

The molecular and cellular effects of (4-((3,4-Dichlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone’s action include the suppression of EGFR expression and phosphorylation of the EGF-induced pathways . Additionally, it leads to increased levels of acetylation in histones H3 and H4 . These changes can inhibit the growth of certain cancer cells, such as non-small cell lung cancer (NSCLC) cells .

Propiedades

IUPAC Name |

[4-(3,4-dichloroanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N3OS/c21-15-6-5-13(11-16(15)22)23-18-12-19(20(26)25-7-9-27-10-8-25)24-17-4-2-1-3-14(17)18/h1-6,11-12H,7-10H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPDIOKLGGLNQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3,4-Dichlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-2-[1-[2-(3,5-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2567903.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-diethoxybenzamide](/img/structure/B2567913.png)

![methyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2567914.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B2567921.png)

![3-methyl-5-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2567922.png)

![6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2567924.png)